(2-Dimethylaminomethyl-piperidin-1-yl)-acetic acid
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Overview
Description
(2-Dimethylaminomethyl-piperidin-1-yl)-acetic acid: is a chemical compound that features a piperidine ring substituted with a dimethylaminomethyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Dimethylaminomethyl-piperidin-1-yl)-acetic acid typically involves the reaction of piperidine with formaldehyde and dimethylamine, followed by subsequent carboxylation. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: (2-Dimethylaminomethyl-piperidin-1-yl)-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylaminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry: (2-Dimethylaminomethyl-piperidin-1-yl)-acetic acid is used as a building block in organic synthesis, particularly in the synthesis of complex piperidine derivatives.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Medicine: Research is ongoing to explore the compound’s potential as a pharmaceutical intermediate in the development of new drugs.
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2-Dimethylaminomethyl-piperidin-1-yl)-acetic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Piperidine: A simple six-membered ring containing one nitrogen atom.
N-Methylpiperidine: A piperidine derivative with a methyl group attached to the nitrogen atom.
N,N-Dimethylpiperidine: A piperidine derivative with two methyl groups attached to the nitrogen atom.
Uniqueness: (2-Dimethylaminomethyl-piperidin-1-yl)-acetic acid is unique due to the presence of both a dimethylaminomethyl group and an acetic acid moiety, which confer distinct chemical and biological properties compared to other piperidine derivatives.
Biological Activity
(2-Dimethylaminomethyl-piperidin-1-yl)-acetic acid is a compound characterized by its piperidine structure, featuring a dimethylaminomethyl group and an acetic acid moiety. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the modulation of neurotransmitter pathways and its implications for therapeutic applications.
- Molecular Formula : C₁₁H₁₈N₂O₂
- Appearance : Crystalline solid
- Predicted Boiling Point : Approximately 300 °C
- Density : 1.03 g/cm³
The biological activity of this compound is primarily attributed to its interaction with various receptors in the central nervous system. Preliminary studies suggest that it may modulate neurotransmitter systems, particularly those involving acetylcholine and dopamine.
Interaction Studies
Research indicates that this compound could influence the activity of specific enzymes and receptors, leading to various physiological effects. For example, it has been shown to interact with cyclin-dependent kinases, which are critical in cell cycle regulation and cancer progression .
Biological Activities
The biological activities of this compound can be summarized as follows:
- Neurotransmitter Modulation : Potential to affect neurotransmitter levels, particularly acetylcholine.
- Antiproliferative Effects : Exhibited in various cancer cell lines, including MCF7 breast cancer cells, where it demonstrated significant inhibition of cell growth .
- Neuroprotective Properties : Studies suggest it may protect against neurotoxicity induced by agents like glutamate .
Antiproliferative Activity
In a study examining the antiproliferative effects on MCF7 cells, this compound was tested at a concentration of 100 μM. The results indicated distinct modes of action leading to cell death and inhibition of cell division . The compound's IC50 values were determined through dose-response assays, demonstrating its potential as an anticancer agent.
Compound | Cell Line | IC50 Value (μM) | Mechanism |
---|---|---|---|
This compound | MCF7 | 15 | Induces apoptosis |
Control (Dasatinib) | MCF7 | 0.5 | SRC/ABL inhibition |
Neuroprotective Effects
Research has highlighted the neuroprotective effects of this compound against glutamate-induced toxicity. The compound was found to maintain phosphatase activity, suggesting a mechanism that involves the modulation of tau hyperphosphorylation, which is significant in neurodegenerative diseases like Alzheimer's .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2-(Piperidin-1-yl)acetic acid | Piperidine ring with acetic acid | Commonly used as a building block |
4-Dimethylaminomethyl-piperidin-1-yl-acetic acid | Substituent at the 4-position | Potentially different biological activities due to substitution |
2-Methyl-piperidin-1-YL-acetic acid hydrochloride | Methyl substitution on the piperidine ring | Enhanced solubility |
The specific combination of functional groups in this compound may confer distinct pharmacological properties compared to these similar compounds.
Properties
IUPAC Name |
2-[2-[(dimethylamino)methyl]piperidin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-11(2)7-9-5-3-4-6-12(9)8-10(13)14/h9H,3-8H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRQPCPUBGPECMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCCN1CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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